

Application Notes and Protocols for Oxaziridine-Based Antibody Bioconjugation

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Compound of Interest

Compound Name: Oxaziridine

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These application notes provide a comprehensive overview and detailed protocols for the site-specific modification of antibodies using **oxaziridine**-based platforms. This technology, known as Redox Activated Chemical Tagging (ReACT), enables the precise and stable conjugation of various payloads, such as fluorescent dyes, imaging agents, and cytotoxic drugs, to antibodies by targeting methionine residues.^{[1][2][3][4]} The protocols outlined below are based on established methodologies and provide a foundation for developing novel antibody-drug conjugates (ADCs) and other antibody-based tools.

Introduction to Oxaziridine-Based Bioconjugation

Traditional antibody bioconjugation methods often target lysine or cysteine residues, which can lead to heterogeneous products with varying drug-to-antibody ratios (DARs) and potential disruption of antigen-binding sites.^{[2][5]} **Oxaziridine** chemistry offers a powerful alternative by selectively modifying the sulfur atom of methionine residues to form a stable sulfimide bond.^{[2][3][6]} Methionine is a relatively rare amino acid, which allows for greater site-specificity, especially when methionines are engineered into specific locations on the antibody scaffold.^{[2][4][5][7]} This approach allows for the production of homogeneous antibody conjugates with well-defined DARs, leading to improved pharmacokinetics and therapeutic efficacy.^[5]

The ReACT process typically involves two main steps:

- Methionine Modification: An **oxaziridine** reagent carrying a bioorthogonal handle (e.g., an azide) reacts with a specific methionine residue on the antibody.
- Payload Attachment: The desired payload, functionalized with a complementary bioorthogonal group (e.g., a cyclooctyne), is then attached via a "click" chemistry reaction.[2]

This modular approach provides flexibility in the choice of payload and allows for the straightforward development of a wide range of antibody conjugates.[2]

Key Advantages of Oxaziridine-Based Bioconjugation:

- Site-Specificity: Enables precise conjugation to engineered or native methionine residues.[1] [2][3][5]
- Homogeneity: Produces antibody conjugates with a uniform drug-to-antibody ratio (DAR).[5]
- Stability: The resulting sulfimide linkage exhibits high stability under physiological conditions. [2][5][7]
- Versatility: The modular nature of the platform allows for the conjugation of a wide variety of payloads.[2][8]
- Biocompatibility: The reaction proceeds under mild, aqueous conditions compatible with proteins.[3]

Quantitative Data Summary

The efficiency and stability of **oxaziridine**-based conjugation are influenced by the specific methionine site on the antibody and the structure of the **oxaziridine** reagent.[2][5][7] Below is a summary of representative data.

Table 1: Influence of Methionine Site on Conjugation Efficiency and Stability

Methionine Site (on Trastuzumab Fab)	Accessibility	Labeling Efficiency (%)	Conjugate Stability (% remaining after 3 days at 37°C)
LC.T20M	Exposed	>90%	~40%
HC.S57M	Exposed	>90%	~50%
LC.S121M	Partially Buried	>80%	~70%
HC.S134M	Partially Buried	>80%	~80%

Data synthesized from studies on trastuzumab Fab fragments, where various surface-exposed and partially buried sites were engineered to contain methionine.[2][5][9]

Table 2: Impact of **Oxaziridine** Structure on Conjugate Stability

Oxaziridine Analog	Key Structural Feature	Conjugate Stability (%) remaining after 3 days at 37°C)
Oxaziridine 1	Standard carbamoyl	~40%
Oxaziridine 8	Piperidine-derived	>80%

Stability was assessed at the LC.T20M site on a trastuzumab Fab. The increased stability of **oxaziridine** 8 is attributed to the electron-donating nature of the piperidine group, which strengthens the resulting sulfimide bond.[2][5]

Experimental Protocols

Protocol 1: Site-Specific Modification of an Engineered Antibody with an Azide-Functionalized Oxaziridine

This protocol describes the first step of the ReACT platform: the modification of a methionine residue on an antibody with an azide-containing **oxaziridine** reagent.

Materials:

- Engineered monoclonal antibody (mAb) containing a target methionine residue (e.g., in phosphate-buffered saline (PBS), pH 7.4)
- Azide-functionalized **oxaziridine** reagent (e.g., a stock solution in DMSO)
- PBS, pH 7.4
- Amicon Ultra centrifugal filter units (or similar for buffer exchange)
- UV-Vis spectrophotometer
- LC-MS system for conjugate characterization

Procedure:

- Antibody Preparation:
 - Thaw the engineered mAb solution.
 - Perform a buffer exchange into PBS, pH 7.4, using an appropriately sized centrifugal filter unit to remove any interfering substances from the storage buffer.
 - Determine the final concentration of the mAb using a UV-Vis spectrophotometer (measuring absorbance at 280 nm). Adjust the concentration to a working stock of 1-5 mg/mL.
- Conjugation Reaction:
 - In a microcentrifuge tube, add the desired amount of the engineered mAb.
 - Add the azide-functionalized **oxaziridine** reagent from the DMSO stock solution to achieve a final molar excess of 5- to 30-fold over the antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
 - Gently mix the reaction by pipetting or brief vortexing.
 - Incubate the reaction at room temperature for 30-60 minutes.[\[2\]](#)[\[9\]](#)

- Purification of the Azide-Modified Antibody:
 - After the incubation period, purify the azide-modified antibody from the excess **oxaziridine** reagent and DMSO.
 - This is typically achieved by repeated buffer exchange into PBS, pH 7.4, using centrifugal filter units. Perform at least three cycles of dilution with PBS and concentration.
- Characterization:
 - Determine the final concentration of the purified azide-modified antibody using a UV-Vis spectrophotometer.
 - Confirm the successful modification and determine the degree of labeling by LC-MS analysis. A successful conjugation will result in a mass shift corresponding to the addition of the **oxaziridine**-azide moiety.[2][9]

Protocol 2: Payload Attachment via Copper-Free Click Chemistry

This protocol describes the second step: the attachment of a payload to the azide-modified antibody.

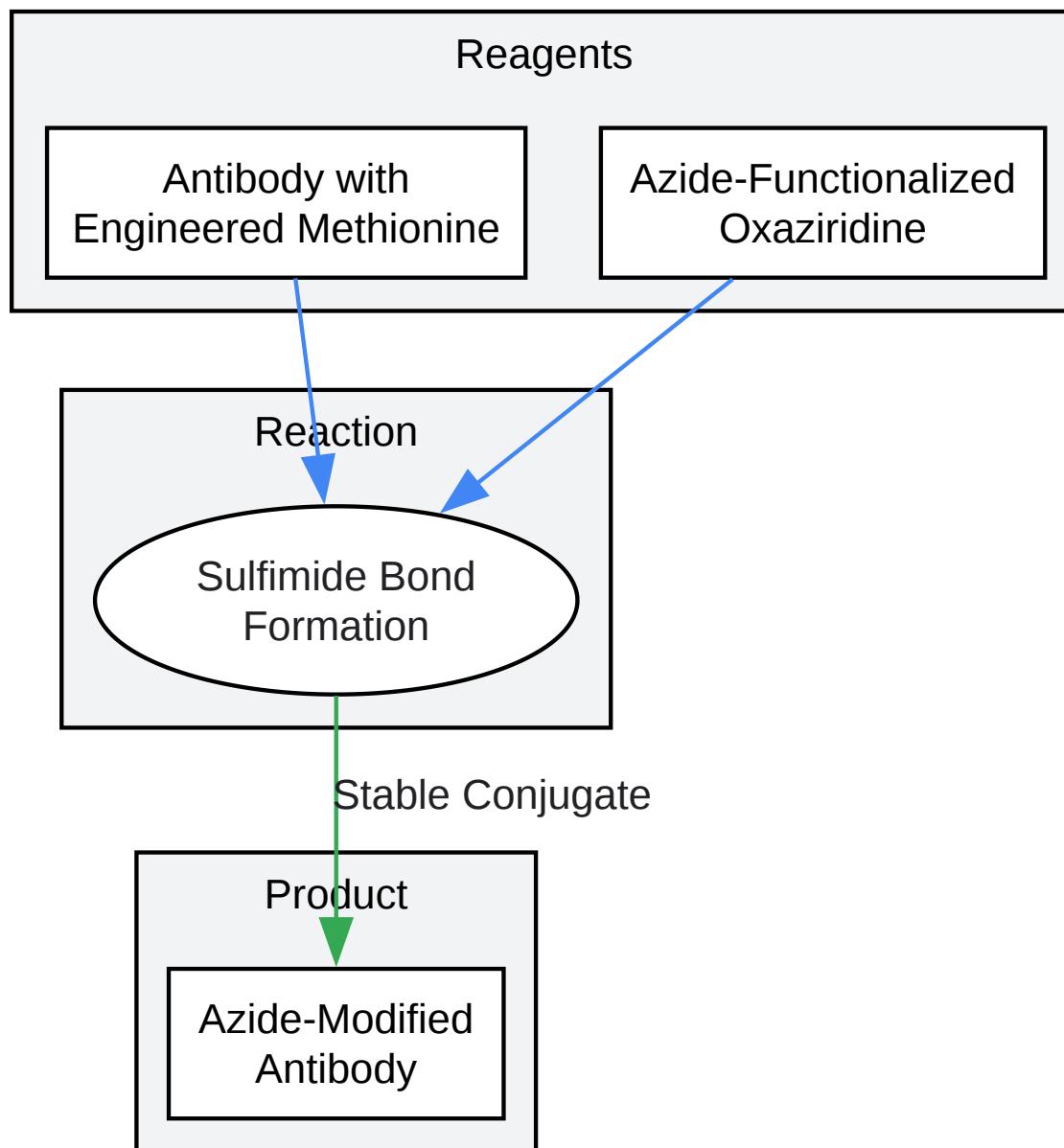
Materials:

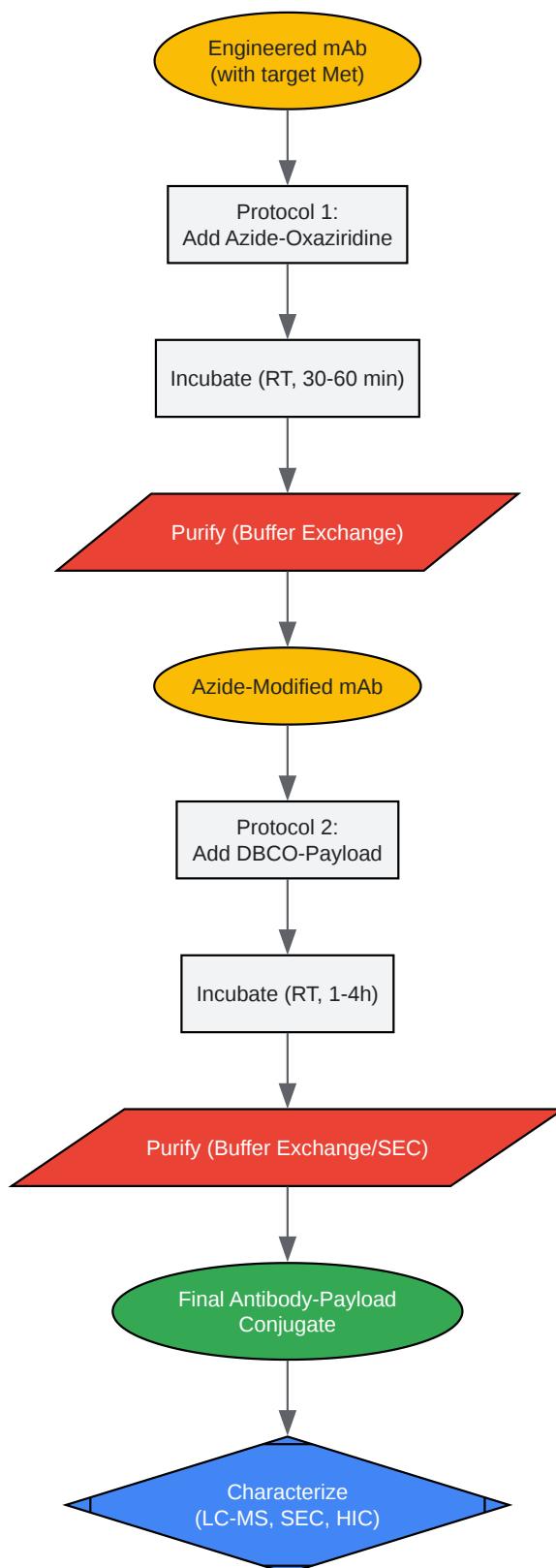
- Purified azide-modified antibody (from Protocol 1)
- DBCO-functionalized payload (e.g., DBCO-PEG4-MMAF for an ADC, or a DBCO-fluorophore) dissolved in DMSO
- PBS, pH 7.4
- Amicon Ultra centrifugal filter units
- Appropriate analytical instrumentation for final conjugate characterization (e.g., SEC-HPLC, HIC-HPLC, UV-Vis spectrophotometer)

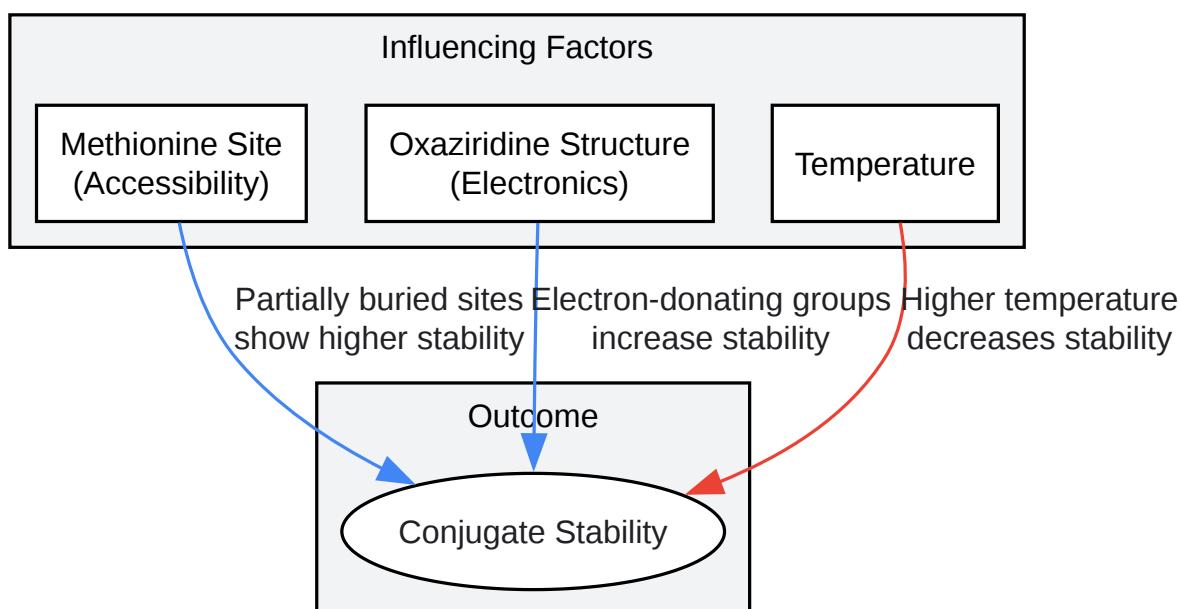
Procedure:

- Click Reaction Setup:
 - In a microcentrifuge tube, add the purified azide-modified antibody in PBS.
 - Add the DBCO-functionalized payload from the DMSO stock solution. A molar excess of 2-5 fold of the payload over the antibody is typically sufficient.
 - Gently mix the reaction.
- Incubation:
 - Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific payload and antibody.
- Purification of the Final Antibody Conjugate:
 - Purify the final antibody conjugate from the excess, unreacted payload using centrifugal filter units or size-exclusion chromatography (SEC).
- Final Conjugate Characterization:
 - Determine the final concentration and drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry (if the payload has a distinct absorbance) and/or hydrophobic interaction chromatography (HIC).
 - Assess the aggregation and purity of the final conjugate using size-exclusion chromatography (SEC-HPLC).
 - Confirm the identity and homogeneity of the final product by LC-MS.

Visualizations





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